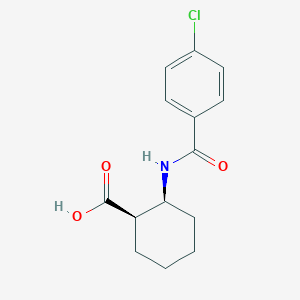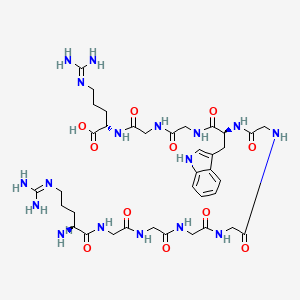
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple glycine residues and the unique diaminomethylidene groups attached to the L-ornithine residues
Preparation Methods
The synthesis of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps. The synthetic route typically starts with the protection of the amino groups of L-ornithine and L-tryptophan. The glycine residues are then sequentially added using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The diaminomethylidene groups are introduced through a guanidination reaction using reagents like O-methylisourea .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible assembly of peptide chains.
Chemical Reactions Analysis
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The diaminomethylidene groups can be reduced to form primary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It serves as a substrate for enzymatic studies, particularly those involving proteases and peptidases.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes and receptors, modulating their activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .
Comparison with Similar Compounds
Similar compounds to N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine include:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes different amino acid residues, which can affect its properties and applications.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: This tetrapeptide has a shorter chain and different amino acid composition, leading to distinct biological activities.
The uniqueness of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine lies in its extended glycine sequence and the presence of two diaminomethylidene groups, which confer specific structural and functional properties.
Properties
CAS No. |
832697-16-2 |
|---|---|
Molecular Formula |
C37H57N17O11 |
Molecular Weight |
916.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H57N17O11/c38-22(6-3-9-43-36(39)40)33(62)51-16-29(58)48-14-27(56)46-13-26(55)47-15-28(57)49-19-32(61)54-25(11-20-12-45-23-7-2-1-5-21(20)23)34(63)52-17-30(59)50-18-31(60)53-24(35(64)65)8-4-10-44-37(41)42/h1-2,5,7,12,22,24-25,45H,3-4,6,8-11,13-19,38H2,(H,46,56)(H,47,55)(H,48,58)(H,49,57)(H,50,59)(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t22-,24-,25-/m0/s1 |
InChI Key |
NHDVTDQBWXOFMN-HVCNVCAESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


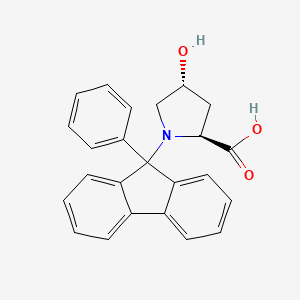
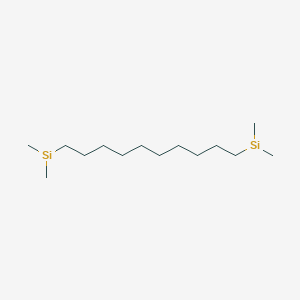
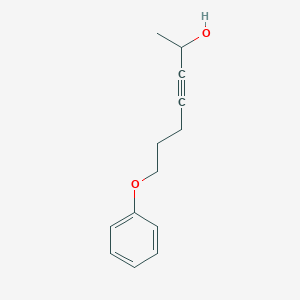
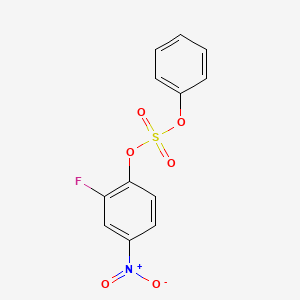
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
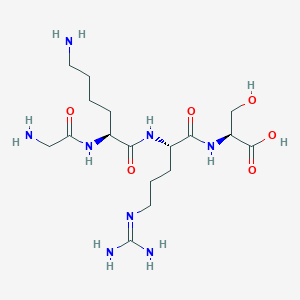
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
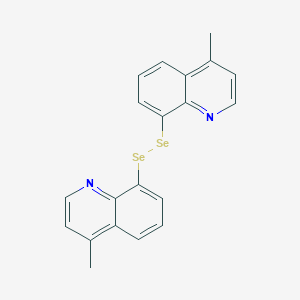
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
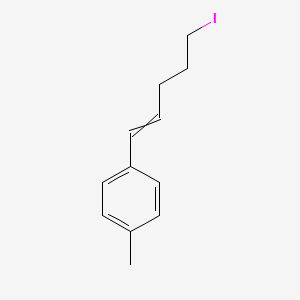
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
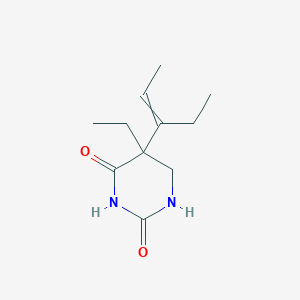
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
